(4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid
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Overview
Description
(4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid is a chemical compound with the molecular formula C14H28N2O8. It is known for its unique structure, which includes an aminotetrahydropyran ring and a methanol group, combined with hemioxalate. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid typically involves the reaction of tetrahydropyran derivatives with appropriate amine and alcohol groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
(4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biochemical pathways and as a probe for understanding enzyme mechanisms.
Mechanism of Action
The mechanism of action of (4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound has a similar structure but includes a pyridinium ring instead of a tetrahydropyran ring.
1-Oxa-6-azaspiro[3.5]nonane hemioxalate: This compound has a spiro ring structure and is used in similar applications.
Uniqueness
(4-Aminotetrahydropyran-2-yl)methanol;1/2oxalicacid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
(4-aminooxan-2-yl)methanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO2.C2H2O4/c2*7-5-1-2-9-6(3-5)4-8;3-1(4)2(5)6/h2*5-6,8H,1-4,7H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSYSUZDZHSDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)CO.C1COC(CC1N)CO.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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